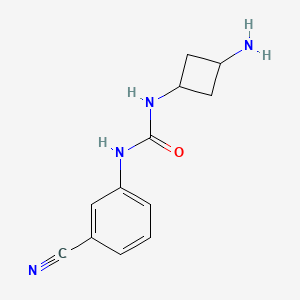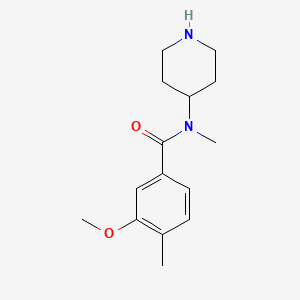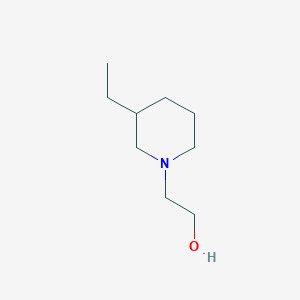
3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide, commonly known as UMB-425, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. UMB-425 is a selective antagonist of the sigma-2 receptor, which is a protein that is involved in various cellular functions such as cell growth, differentiation, and apoptosis. The sigma-2 receptor has been implicated in several diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
Mécanisme D'action
The sigma-2 receptor is a protein that is located on the endoplasmic reticulum and mitochondrial membranes. The exact function of the sigma-2 receptor is not fully understood, but it has been implicated in various cellular functions such as cell growth, differentiation, and apoptosis. UMB-425 is a selective antagonist of the sigma-2 receptor, which means that it binds to the receptor and inhibits its activity. The inhibition of the sigma-2 receptor by UMB-425 leads to the downregulation of anti-apoptotic proteins and the activation of caspase-3, which ultimately leads to apoptosis.
Biochemical and Physiological Effects:
UMB-425 has been shown to have several biochemical and physiological effects. In cancer cells, UMB-425 has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In neurons, UMB-425 has been shown to protect against oxidative stress and apoptosis, and improve cognitive function and memory. In animal models of anxiety and depression, UMB-425 has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
UMB-425 has several advantages as a pharmacological tool. It is a selective antagonist of the sigma-2 receptor, which means that it has a specific target and does not affect other proteins or receptors. UMB-425 has also been shown to have low toxicity and good bioavailability. However, there are also limitations to the use of UMB-425 in lab experiments. UMB-425 is a relatively new compound, and its long-term effects and potential side effects are not fully understood. In addition, UMB-425 has not been tested in clinical trials, so its efficacy and safety in humans are not known.
Orientations Futures
There are several future directions for the research of UMB-425. One direction is to further investigate the mechanism of action of UMB-425 and its interaction with the sigma-2 receptor. Another direction is to test the efficacy and safety of UMB-425 in clinical trials for various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders. In addition, UMB-425 could be used as a starting point for the development of new drugs that target the sigma-2 receptor. Finally, UMB-425 could be used as a tool to study the role of the sigma-2 receptor in various cellular functions and diseases.
Méthodes De Synthèse
The synthesis of UMB-425 involves the reaction of 3,5-dimethoxybenzoyl chloride with N-methylpiperidine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain UMB-425 in a high yield and purity. The synthesis of UMB-425 has been described in detail in a patent application (US20180343728A1).
Applications De Recherche Scientifique
UMB-425 has been used as a pharmacological tool to study the sigma-2 receptor and its role in various diseases. In cancer research, UMB-425 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. UMB-425 has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. In addition, UMB-425 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disorder research, UMB-425 has been shown to protect neurons from oxidative stress and apoptosis. UMB-425 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In psychiatric disorder research, UMB-425 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(12-4-6-16-7-5-12)15(18)11-8-13(19-2)10-14(9-11)20-3/h8-10,12,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITOUKSRBDFLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)

![1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)



![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)


